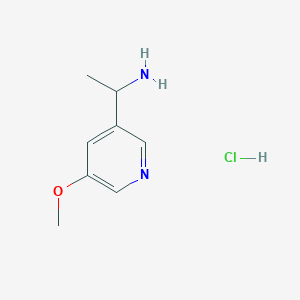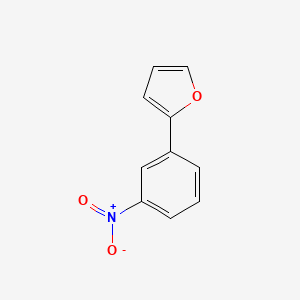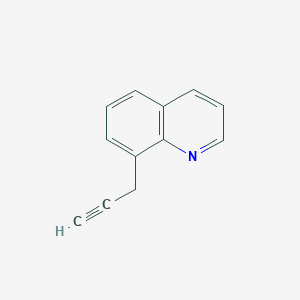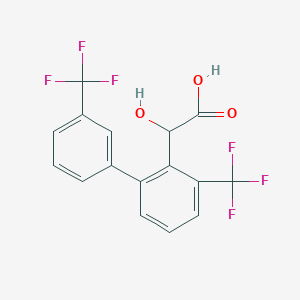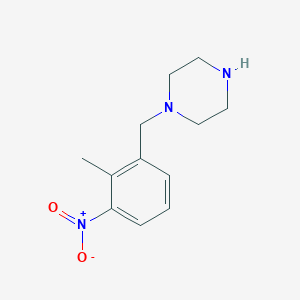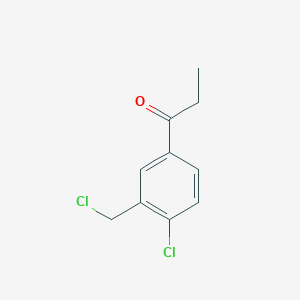
1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene is a chemical compound with the molecular formula C9H9F2IO3 and a molecular weight of 330.07 g/mol . It is known for its unique structure, which includes both difluoromethoxy and dimethoxy groups attached to a benzene ring, along with an iodine atom. This compound is of interest in various fields of scientific research due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzene Ring: The initial step involves the formation of the benzene ring with the desired substituents.
Introduction of the Difluoromethoxy Group:
Addition of the Dimethoxy Groups: The dimethoxy groups are introduced through methylation reactions using methanol or other methylating agents.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene involves its interaction with specific molecular targets and pathways. The difluoromethoxy and dimethoxy groups can influence the compound’s reactivity and binding affinity to various targets. The iodine atom can also play a role in the compound’s overall reactivity and mechanism of action .
Comparison with Similar Compounds
1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene can be compared with other similar compounds, such as:
1-Difluoromethoxy-4-iodobenzene: This compound lacks the additional dimethoxy groups, making it less complex and potentially less reactive.
2,3-Dimethoxy-4-iodobenzene: This compound lacks the difluoromethoxy group, which can affect its chemical properties and reactivity.
1-Difluoromethoxy-2,3-dimethoxybenzene:
Properties
Molecular Formula |
C9H9F2IO3 |
|---|---|
Molecular Weight |
330.07 g/mol |
IUPAC Name |
1-(difluoromethoxy)-4-iodo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H9F2IO3/c1-13-7-5(12)3-4-6(8(7)14-2)15-9(10)11/h3-4,9H,1-2H3 |
InChI Key |
QXWBAIZXKVGYHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)I)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


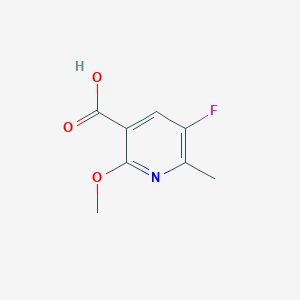
![{[(3,4-Dimethylphenyl)amino]methylene}malononitrile](/img/structure/B14055722.png)
![4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine](/img/structure/B14055724.png)
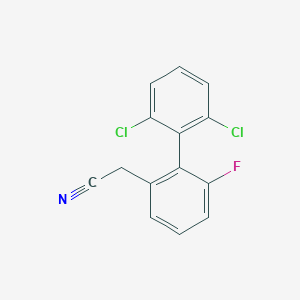

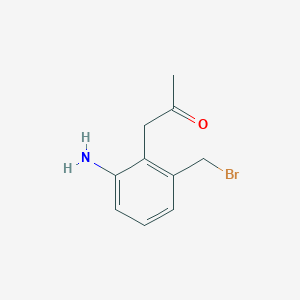
![6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B14055748.png)
